

Technical Support Center: FAK/Aurora Kinase Inhibitors

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Compound of Interest

Compound Name: FAK/aurora kinase-IN-1

Cat. No.: B15138743

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This guide provides technical support for researchers using dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitors. As "**FAK/aurora kinase-IN-1**" is not a uniquely identified compound, this document uses the well-characterized, potent FAK inhibitor BI 853520 (also known as lfebementinib) as a representative molecule to address common challenges related to solubility and stability. The principles and troubleshooting steps outlined here are broadly applicable to other small molecule kinase inhibitors with similar physicochemical properties.

BI 853520: Physicochemical Properties

A summary of solubility and stability data for the representative FAK inhibitor BI 853520 is presented below. This data is crucial for designing experiments and ensuring the reliability of results.

Table 1: Solubility of BI 853520

Solvent/Vehicle	Concentration	Observations	Citation
DMSO	100 mg/mL (~170 mM)	Soluble. Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.	[1]
DMSO	16 mg/mL (~27.2 mM)	Soluble.	[1]
DMSO	12 mg/mL (~20.4 mM)	Soluble.	[1]
DMSO	10 mM	Soluble.	[2]
Ethanol	8 mg/mL	Soluble.	[1]
Water	-	Insoluble.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (~4.25 mM)	Clear solution. Suitable for in vivo oral administration.	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (~4.25 mM)	Clear solution. Suitable for in vivo administration.	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (~4.25 mM)	Clear solution. Suitable for in vivo administration.	[3]

Table 2: Stability and Storage Recommendations for BI 853520

Form	Storage Temperature	Duration	Notes	Citation
Solid Powder	-20°C	Up to 3 years	Store sealed, away from moisture and light.	[4]
Stock Solution in DMSO	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.	[3]
Stock Solution in DMSO	-20°C	Up to 1 month	Store sealed, away from moisture and light.	[3]

Troubleshooting Guide

This section addresses common issues encountered when working with poorly water-soluble kinase inhibitors like BI 853520.

Q1: My inhibitor precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What happened and how can I fix it?

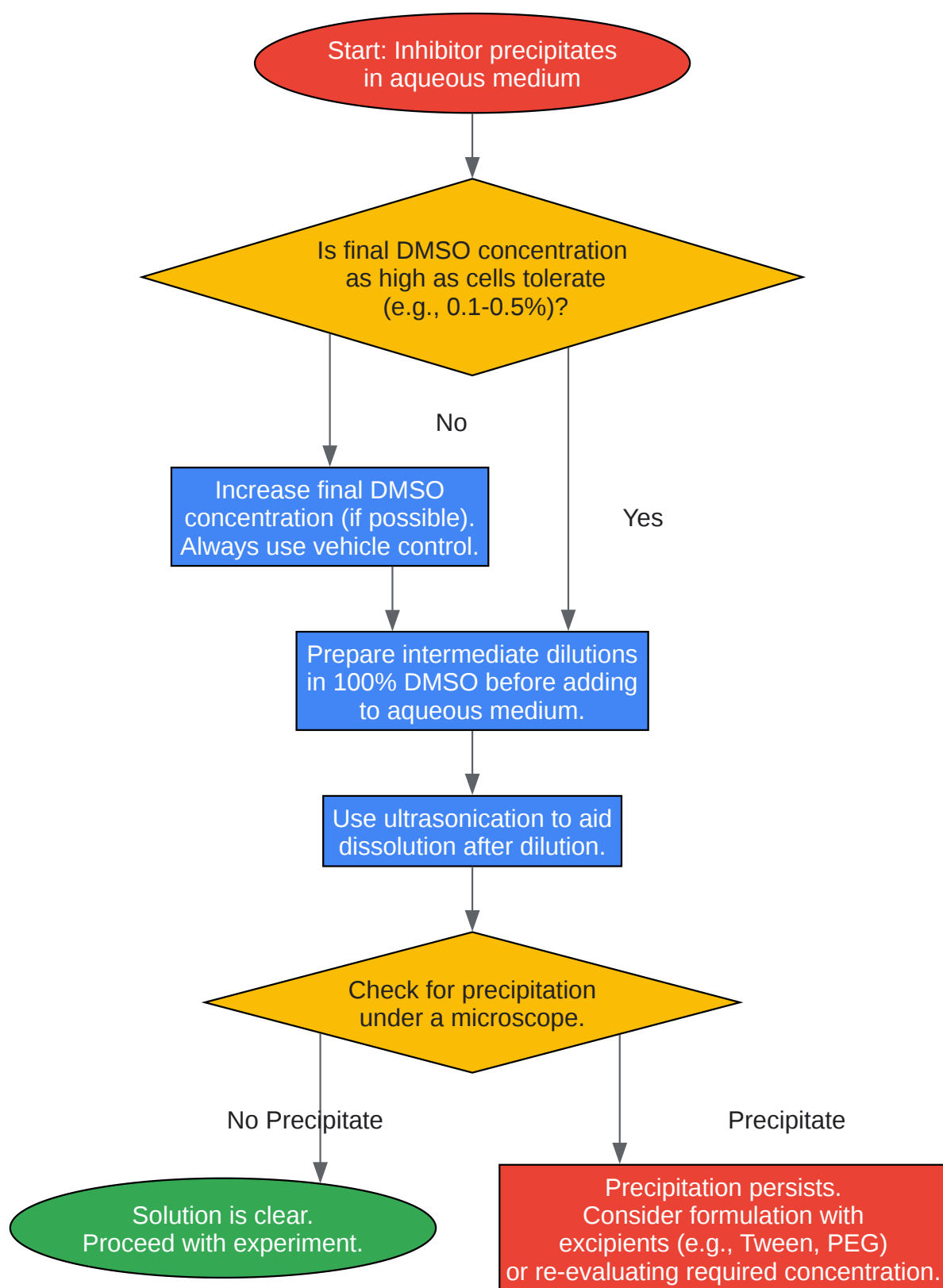
A1: This is a common problem known as "fall-out" or precipitation. It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous medium.[5] When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the inhibitor can no longer stay in solution.

Solutions:

- **Serial Dilution:** Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pure DMSO first. Then, add the final, more dilute DMSO solution to your medium. This helps disperse the inhibitor more effectively.
- **Increase Final DMSO Concentration:** If your cells can tolerate it, slightly increasing the final percentage of DMSO in the medium can help. Most cell lines can tolerate up to 0.1% DMSO,

but this should be tested for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

- **Use Ultrasonication:** After adding the inhibitor to the medium, use a sonicator bath for a few minutes. This can often redissolve small precipitates.[\[4\]](#)
- **Visual Confirmation:** Add a drop of your final working solution onto a microscope slide and check for precipitates. If you see them, the effective concentration of your inhibitor is lower than calculated.[\[4\]](#)



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Troubleshooting workflow for inhibitor precipitation.

Q2: I'm having difficulty dissolving the inhibitor powder in DMSO. What should I do?

A2: If the compound is difficult to dissolve even in DMSO, try the following:

- Vortexing: Mix the solution vigorously using a vortex mixer.
- Gentle Heating: Warm the solution in a water bath at a temperature no higher than 50°C.[\[4\]](#)
This can increase the rate of dissolution.
- Sonication: Place the vial in an ultrasonic bath to break up any clumps of powder and aid dissolution.[\[4\]](#)
- Check Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic (absorbs moisture from the air), and water contamination can significantly decrease the solubility of hydrophobic compounds.[\[1\]](#)

Q3: How can I ensure my inhibitor is stable throughout my experiment?

A3: Stability can be affected by temperature, light, pH, and repeated freeze-thaw cycles.

- Storage: Follow the recommended storage conditions strictly (see Table 2). Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[\[3\]](#)
- Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as the inhibitor may precipitate or degrade.
- Light Sensitivity: Store solutions in amber vials or wrap vials in foil to protect them from light, especially if the compound is known to be light-sensitive.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of a FAK/Aurora kinase inhibitor?

A1: To prepare a 10 mM stock solution of BI 853520 (Molecular Weight: 588.56 g/mol), follow these steps:

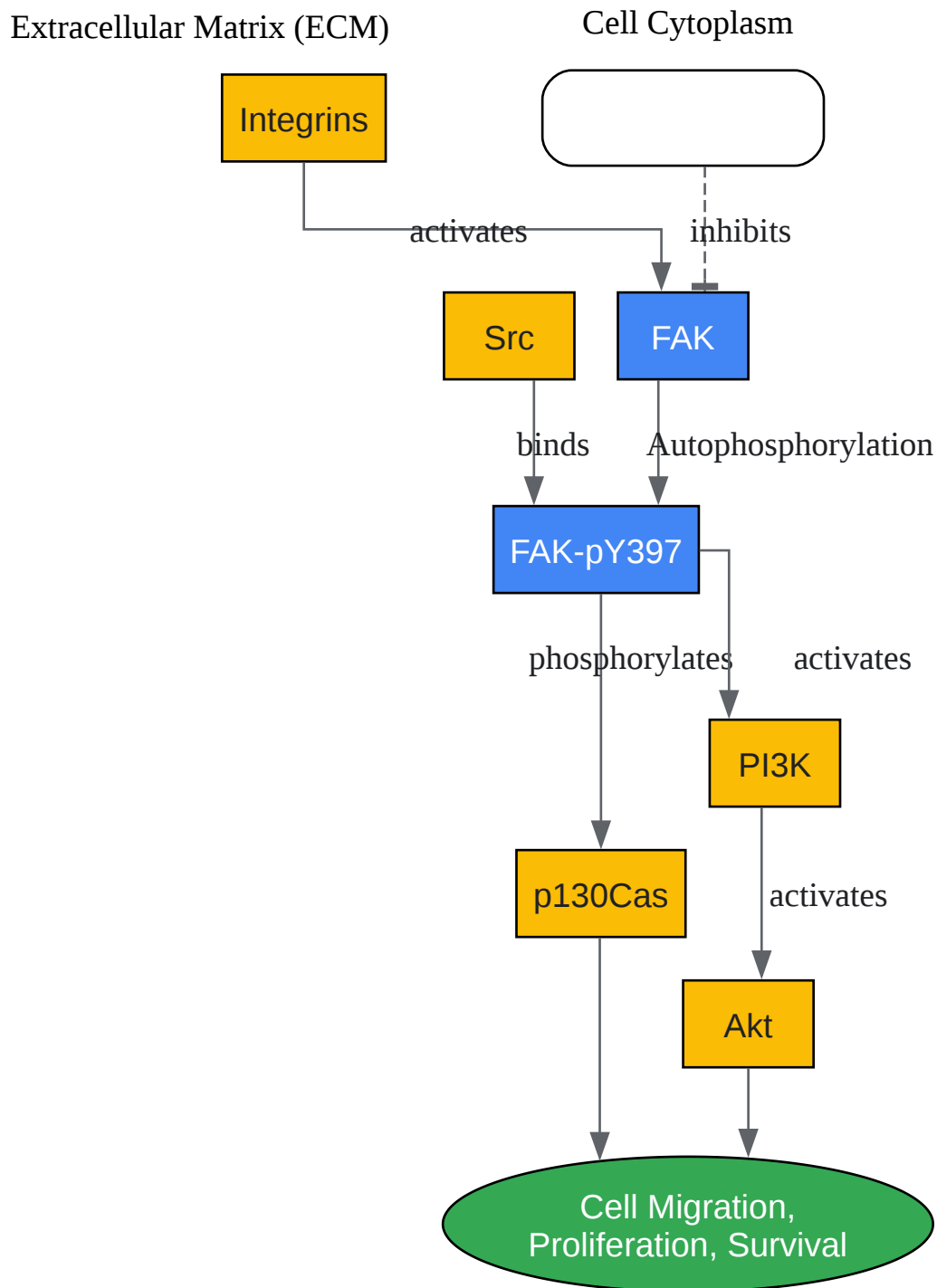
- Weigh out a precise amount of the solid compound (e.g., 5.89 mg).

- Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 5.89 mg of powder for a 10 mM solution).
- Ensure complete dissolution using vortexing or sonication as needed.
- Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[3]

Q2: What are the main signaling pathways affected by FAK and Aurora kinase inhibition?

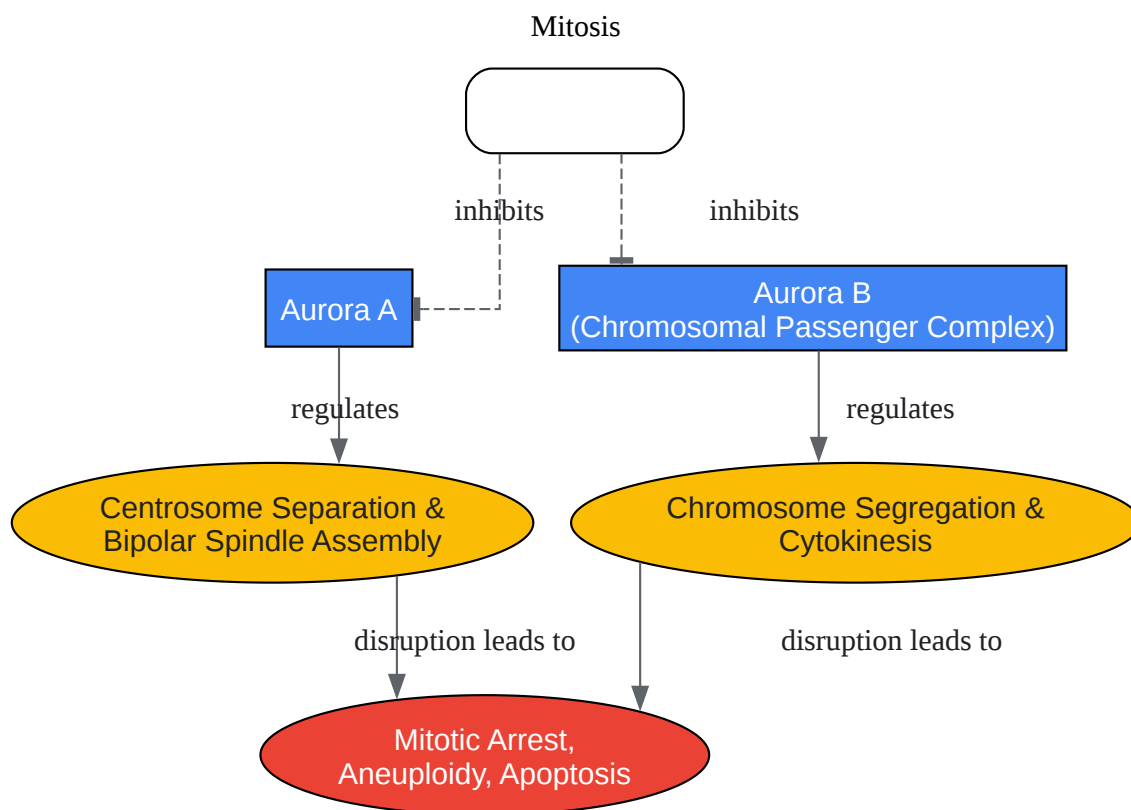
A2:

- **FAK Signaling:** FAK is a key mediator of signals from integrins and growth factor receptors.[6] Its inhibition primarily affects cell adhesion, migration, proliferation, and survival.[7] A key event is the disruption of FAK autophosphorylation at tyrosine 397 (Y397), which prevents the recruitment and activation of Src kinase and downstream effectors like p130Cas and the PI3K-Akt pathway.[8][9]
- **Aurora Kinase Signaling:** Aurora kinases (A and B) are critical regulators of mitosis.[10] Inhibition disrupts processes like centrosome separation, bipolar spindle assembly, chromosome alignment, and cytokinesis.[11][12] This can lead to mitotic arrest, polyploidy, and eventually, apoptosis in cancer cells.



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Simplified FAK signaling pathway.



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Role of Aurora kinases in mitosis.

Q3: Why might an inhibitor like BI 853520 show greater efficacy in 3D cell culture or in vivo models compared to standard 2D plastic-adherent cultures?

A3: Research has shown that BI 853520 is significantly more potent at inhibiting cell proliferation and invasion in 3D culture conditions compared to 2D monolayers.^[13] This is because FAK signaling is critically dependent on the cellular context, particularly how cells adhere to their surroundings. In 2D culture, cells form strong, artificial focal adhesions on plastic, which can sometimes make them less dependent on FAK signaling for survival. In contrast, 3D cultures and in vivo tumors better mimic the complex extracellular matrix, where

FAK's role in mediating anchorage-independent growth and invasion is more pronounced and essential.^[13]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general method for preparing solutions for in vitro cell-based assays.

Materials:

- FAK/Aurora Kinase Inhibitor powder (e.g., BI 853520)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or cryovials
- Sterile cell culture medium

Procedure:

- Prepare Stock Solution (e.g., 10 mM):
 - Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of inhibitor powder.
 - Add the calculated volume of sterile DMSO to the powder to achieve a 10 mM concentration.
 - Vortex or sonicate until the powder is completely dissolved.
 - Aliquot the stock solution into single-use volumes in sterile, tightly capped tubes.
 - Store aliquots at -80°C for long-term storage.^[3]
- Prepare Working Solution (e.g., 10 μ M final concentration in medium):
 - Thaw a single aliquot of the 10 mM stock solution.

- Perform a serial dilution. For a final concentration of 10 μM in a medium with 0.1% DMSO, you would typically dilute the stock 1:1000.
- To avoid precipitation, add the inhibitor to the medium, not the other way around. For example, to make 1 mL of medium with 10 μM inhibitor, add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium.
- Mix immediately by gentle pipetting or vortexing.
- Use the working solution immediately after preparation.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This is a high-throughput method to estimate the solubility of a compound in an aqueous buffer. It measures the point at which the compound precipitates out of solution, causing turbidity.^[14]

Materials:

- 10 mM stock solution of the inhibitor in DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well clear bottom plate
- Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm or 750 nm

Procedure:

- **Prepare Compound Dilutions:** In the 96-well plate, create a series of concentrations. For example, add 294 μL of PBS to each well. Then add 6 μL of your 10 mM DMSO stock to the first well (final concentration 200 μM), and perform serial dilutions across the plate. This will create a range of concentrations in a constant percentage of DMSO (2% in this example).
- **Incubation:** Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

- Measurement: Measure the absorbance (turbidity) of each well using the plate reader.
- Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is considered the kinetic solubility limit under these conditions.[14][15]

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